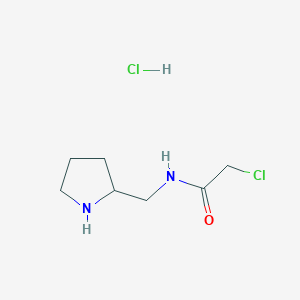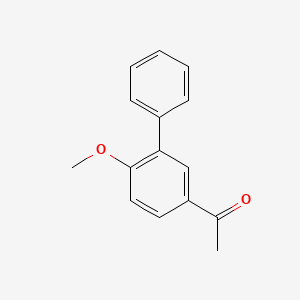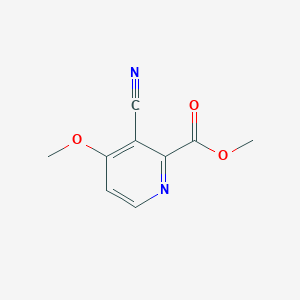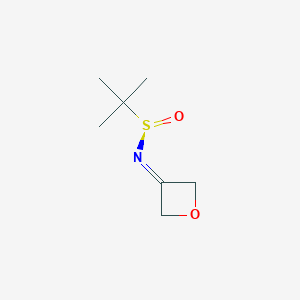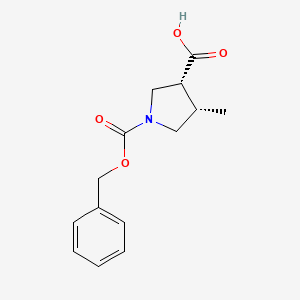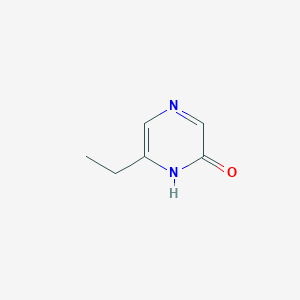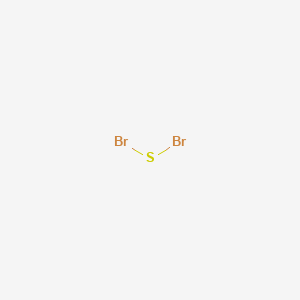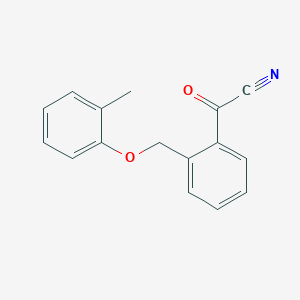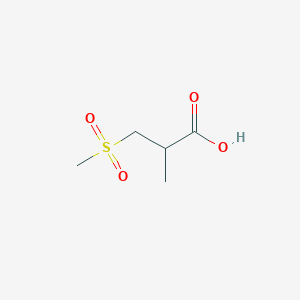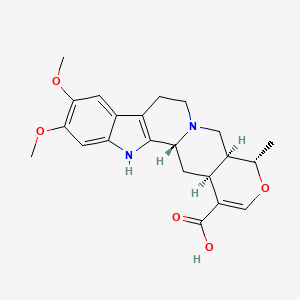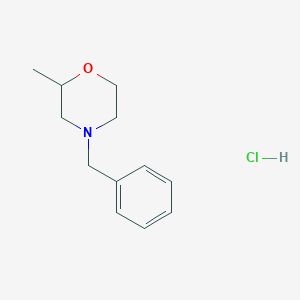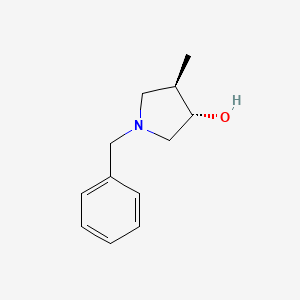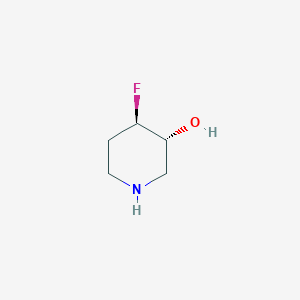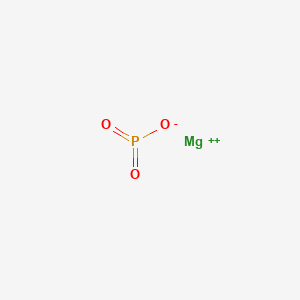
Magnesium phosphonate(1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium phosphonate(1:1) is an inorganic-organic hybrid compound formed by the coordination of phosphonate ligands to magnesium ions. This compound is known for its structural adaptability and stability, making it suitable for various applications in chemistry, biology, medicine, and industry. The chemical formula for magnesium phosphonate(1:1) is H5MgO3P, and it has a molecular weight of 108.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium phosphonate(1:1) can be synthesized through various methods. One common approach involves the reaction of magnesium salts with phosphonic acid or its derivatives. For instance, the reaction between magnesium chloride and phosphonic acid in an aqueous solution can yield magnesium phosphonate(1:1). The reaction conditions typically involve controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of magnesium phosphonate(1:1) often involves large-scale synthesis using similar reaction routes. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like sonolysis and thermal decomposition can also be employed to enhance the yield and purity of the product .
化学反应分析
Types of Reactions
Magnesium phosphonate(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert magnesium phosphonate(1:1) into lower oxidation state compounds.
Substitution: The phosphonate ligands in the compound can be substituted with other functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic substituents. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium phosphate, while substitution reactions can produce a variety of organophosphonate derivatives .
科学研究应用
Magnesium phosphonate(1:1) has a wide range of scientific research applications:
作用机制
The mechanism by which magnesium phosphonate(1:1) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to metal ions and proteins, influencing their activity and stability. In biological systems, it may inhibit specific enzymes or modulate cellular processes through its interaction with phosphonate-binding sites .
相似化合物的比较
Similar Compounds
Calcium phosphonate: Similar in structure but with calcium ions instead of magnesium.
Zinc phosphonate: Contains zinc ions and exhibits different chemical properties.
Aluminum phosphonate: Known for its high stability and unique applications in catalysis
Uniqueness
Magnesium phosphonate(1:1) is unique due to its specific coordination chemistry and biocompatibility. Unlike other metal phosphonates, it offers a balance of stability and reactivity, making it suitable for a broader range of applications, particularly in biomedical fields .
属性
InChI |
InChI=1S/Mg.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+2;/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAXZLJOARMVRC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgO3P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14332-25-3 |
Source


|
| Record name | Magnesium phosphonate(1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014332253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphonate(1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B3366687.png)
